molecular formula C22H23ClF3N B1152074 ent-Cinacalcet Hydrochloride CAS No. 694495-47-1

ent-Cinacalcet Hydrochloride

Cat. No.: B1152074
CAS No.: 694495-47-1
M. Wt: 393.87
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Cinacalcet Hydrochloride: is an enantiomer of Cinacalcet Hydrochloride, a calcimimetic agent used primarily in the treatment of secondary hyperparathyroidism and parathyroid carcinoma. This compound functions by increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions, thereby reducing the secretion of parathyroid hormone .

Chemical Reactions Analysis

ent-Cinacalcet Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium(II) acetate and tri-o-tolylphosphine in acetonitrile for metal-catalyzed cross-coupling reactions . Major products formed from these reactions include various intermediates that can be further processed to yield the final product.

Scientific Research Applications

Clinical Applications

  • Secondary Hyperparathyroidism in CKD
    • Cinacalcet is FDA-approved for treating secondary hyperparathyroidism in patients with end-stage renal disease (ESRD) on dialysis. Clinical studies have shown that cinacalcet significantly lowers serum PTH levels while maintaining normal calcium and phosphorus levels, thereby reducing the risk of bone disease and cardiovascular complications associated with CKD .
    • A pivotal Phase 3 trial demonstrated that a higher proportion of patients treated with cinacalcet achieved target PTH levels compared to those receiving standard therapy (36-48% vs. 4-7%) .
  • Primary Hyperparathyroidism
    • For patients with primary hyperparathyroidism who are not candidates for surgical intervention, cinacalcet serves as an effective alternative. It helps control hypercalcemia and reduces PTH levels, providing a non-surgical option for management .
  • Calciphylaxis
    • Off-label use of cinacalcet includes the treatment of calciphylaxis in patients with advanced kidney disease or those undergoing dialysis. By lowering serum calcium and PTH levels, cinacalcet may help mitigate the complications associated with this condition .

Case Study 1: Efficacy in Dialysis Patients

A 65-year-old male patient on long-term dialysis developed persistent secondary hyperparathyroidism despite conventional treatments. Following the introduction of cinacalcet into his regimen, significant reductions in serum PTH levels were observed, leading to improved clinical outcomes and quality of life .

Case Study 2: Comparison with Total Parathyroidectomy

In a randomized trial involving 65 peritoneal dialysis patients, cinacalcet was compared to total parathyroidectomy for managing advanced secondary hyperparathyroidism. Both treatments effectively addressed biochemical abnormalities; however, cinacalcet was associated with fewer hospitalizations due to hypercalcemia compared to surgery, suggesting it may be a viable alternative to surgical intervention .

Summary of Findings

The following table summarizes key findings from various studies regarding the efficacy and safety profile of ent-Cinacalcet Hydrochloride:

Study TypePatient PopulationKey Findings
Phase 3 Trials>1,100 patients on dialysisSignificant reduction in PTH levels; higher achievement of target PTH levels
Randomized Clinical TrialsPatients with primary hyperparathyroidismEffective in controlling hypercalcemia without surgery
Off-label UsePatients with calciphylaxisReduced serum calcium and improved clinical outcomes
Comparative StudyDialysis patients (cinacalcet vs total parathyroidectomy)Comparable biochemical control; fewer hospitalizations with cinacalcet

Mechanism of Action

The mechanism of action of ent-Cinacalcet Hydrochloride involves increasing the sensitivity of calcium-sensing receptors to extracellular calcium ions. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved in this process include the calcium-sensing receptors on parathyroid cells .

Comparison with Similar Compounds

Biological Activity

ent-Cinacalcet Hydrochloride is a potent calcimimetic agent primarily used in the management of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease (CKD) and other related conditions. Its biological activity is centered around its interaction with calcium-sensing receptors (CaSR) located on the parathyroid glands, which plays a crucial role in regulating parathyroid hormone (PTH) secretion.

Target and Mode of Action

This compound selectively binds to CaSR, enhancing its sensitivity to extracellular calcium levels. This binding mimics the action of calcium ions, leading to decreased secretion of PTH even in conditions where serum calcium levels are low. The mechanism involves the activation of intracellular signaling pathways that inhibit PTH gene transcription and parathyroid cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of ent-Cinacalcet indicates that peak plasma concentrations are typically reached within 2 to 6 hours following oral administration. The compound exhibits high bioavailability, particularly when taken with food, which can enhance its absorption and efficacy.

Biochemical Effects

Regulation of Serum Calcium and PTH Levels

This compound has been shown to effectively reduce serum calcium and PTH levels. Clinical studies demonstrate that a significant proportion of patients treated with ent-Cinacalcet achieve target reductions in PTH levels, with reductions observed in both adult and pediatric populations .

Efficacy in Pediatric Patients

A comprehensive review of clinical trials involving pediatric patients indicated that ent-Cinacalcet led to significant reductions in PTH levels, with a notable percentage achieving target levels within recommended ranges. In one study, 57.1% of subjects experienced a ≥30% reduction in PTH levels after treatment .

Long-term Treatment Outcomes

Longitudinal studies have shown that ent-Cinacalcet maintains long-term normocalcemia in patients with primary hyperparathyroidism. In a multicenter randomized controlled trial, 73% of patients treated with ent-Cinacalcet achieved normocalcemia compared to only 5% in the placebo group .

Data Summary Table

Study TypePopulationKey Findings
Pediatric Clinical TrialsCKD Patients57.1% achieved ≥30% reduction in PTH
Long-term Efficacy StudyAdults with HPT73% achieved normocalcemia vs. 5% placebo
Observational StudyCKD PatientsSignificant survival benefit associated with use

Adverse Effects and Drug Interactions

While generally well-tolerated, ent-Cinacalcet can cause gastrointestinal side effects such as nausea and vomiting. It is also important to monitor for potential drug-drug interactions due to its metabolism by cytochrome P450 enzymes, particularly CYP2D6 . Adjustments may be necessary when used alongside other medications.

Properties

IUPAC Name

N-[(1S)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANQWUQOEJZMLL-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675768
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-47-1
Record name N-[(1S)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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